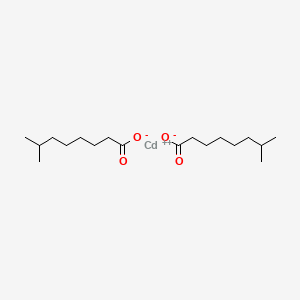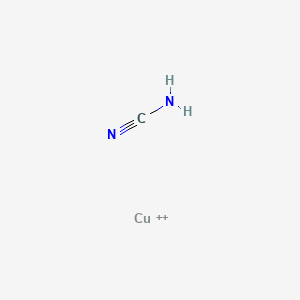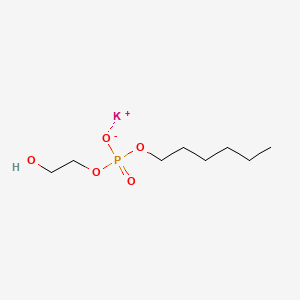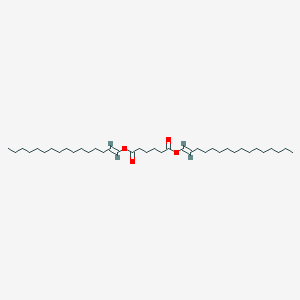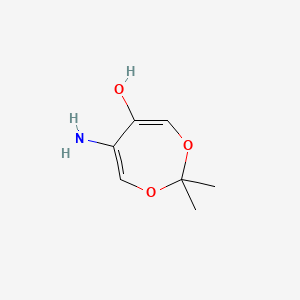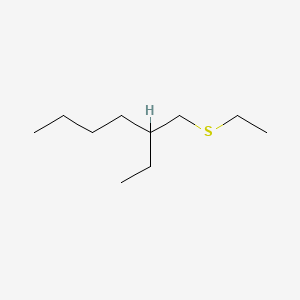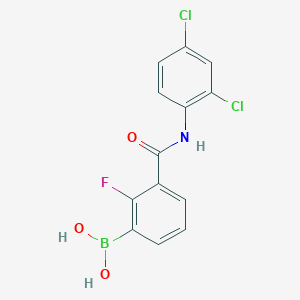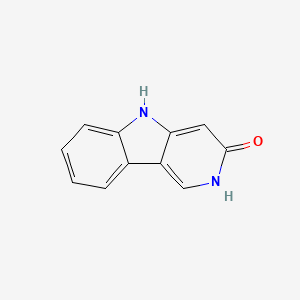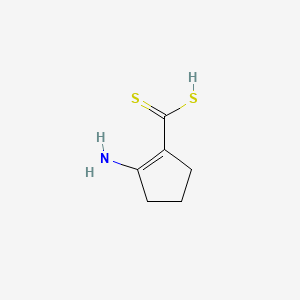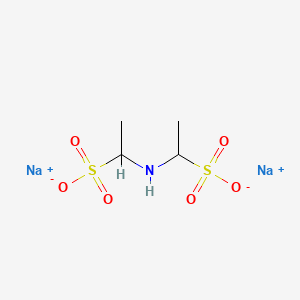
Disodium 1,1'-iminobis(ethanesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is known for its excellent dispersing, emulsifying, solubilizing, and lubricating abilities . It is widely used in various industrial applications due to its stability and biodegradability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol involves the esterification of isononanoic acid with dipentaerythritol, heptanoic acid, and pentaerythritol. The reaction typically occurs under acidic or basic conditions, with the use of catalysts to enhance the reaction rate. The reaction is carried out at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired ester mixture .
Análisis De Reacciones Químicas
Types of Reactions
Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol undergoes various chemical reactions, including:
Oxidation: The esters can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the esters back to their alcohol and acid components.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Corresponding acids and alcohols.
Reduction: Alcohol and acid components.
Substitution: New esters with different functional groups.
Aplicaciones Científicas De Investigación
Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol has a wide range of scientific research applications:
Chemistry: Used as a dispersing agent and emulsion stabilizer in various chemical formulations.
Biology: Employed in biological studies for its solubilizing properties.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying abilities.
Industry: Widely used as a lubricant, plasticizer, and in the formulation of surfactants.
Mecanismo De Acción
The mechanism of action of Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. The ester groups interact with various molecular targets, facilitating the formation of micelles and emulsions. This interaction is crucial in applications such as drug delivery and emulsification processes .
Comparación Con Compuestos Similares
Similar Compounds
Isononanoic acid, mixed esters with dipentaerythritol and heptanoic acid: Similar in structure but lacks pentaerythritol.
Isononanoic acid, mixed esters with dipentaerythritol and pentaerythritol: Similar but lacks heptanoic acid.
Uniqueness
The presence of both heptanoic acid and pentaerythritol in Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol provides it with unique properties such as enhanced stability and improved emulsifying abilities. This makes it more effective in applications requiring high-performance surfactants .
Propiedades
Número CAS |
84195-69-7 |
|---|---|
Fórmula molecular |
C4H9NNa2O6S2 |
Peso molecular |
277.2 g/mol |
Nombre IUPAC |
disodium;1-(1-sulfonatoethylamino)ethanesulfonate |
InChI |
InChI=1S/C4H11NO6S2.2Na/c1-3(12(6,7)8)5-4(2)13(9,10)11;;/h3-5H,1-2H3,(H,6,7,8)(H,9,10,11);;/q;2*+1/p-2 |
Clave InChI |
PQFIJBGHHZONMM-UHFFFAOYSA-L |
SMILES canónico |
CC(NC(C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


